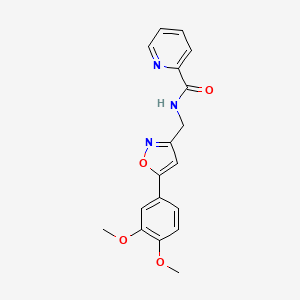
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole derivatives like “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide” often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The molecular structure of “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide” can be represented by the InChI code: 1S/C12H14N2O3.ClH/c1-15-10-4-3-8 (5-12 (10)16-2)11-6-9 (7-13)14-17-11;/h3-6H,7,13H2,1-2H3;1H .Aplicaciones Científicas De Investigación
Antituberculosis Activity
- Application: A study demonstrated that derivatives of picolinamide, specifically substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, exhibit moderate to good antituberculosis activity. Among the tested compounds, certain derivatives were found to be highly active against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment (Jadhav et al., 2016).
Molecular Interaction Studies
- Application: The molecular interactions of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with CB1 cannabinoid receptors were studied. This research provides insights into the steric binding interactions of picolinamide derivatives with receptors, which is crucial for drug design (Shim et al., 2002).
Electronic and Bonding Properties
- Application: Research on mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide explored their electronic and bonding properties. This study contributes to the understanding of the structural and electronic characteristics of metal complexes involving picolinamide, which is important in materials science and catalysis (Wu & Su, 1997).
Radiosynthesis and Evaluation in PET Imaging
- Application: Derivatives of picolinamide, such as N-(3-chlorophenyl)-2-picolinamide, were synthesized for use in positron emission tomography (PET) imaging. This research contributes to the development of novel radioligands for brain imaging, particularly for targeting metabotropic glutamate receptor subtype 4 (Kil et al., 2014).
Catalysis Research
- Application: Picolinamide was used in the study of oxidation of CH2 groups bound to organic and organometallic compounds. This research highlights the role of picolinamide in facilitating catalytic transformations, which is significant in the field of organic synthesis and catalysis (Dolui et al., 2019).
Development of Fluorescence Sensors
- Application: Picolinamide-based ligands were developed as off-on switch fluorescence sensors for metal ions like Hg2+, Zn2+, and Cd2+. This research is important for environmental monitoring and medical diagnostics (Kiani et al., 2020).
Propiedades
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-7-6-12(9-17(15)24-2)16-10-13(21-25-16)11-20-18(22)14-5-3-4-8-19-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULVRSJCCMMHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol](/img/structure/B2451030.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone](/img/structure/B2451033.png)
![Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2451035.png)

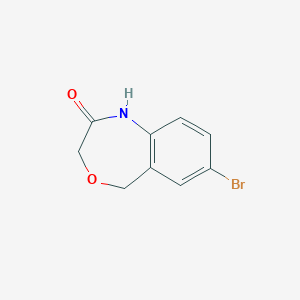
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451041.png)
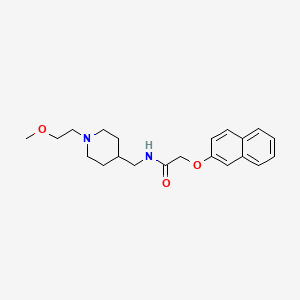
![Spiro[azetidine-2,2'-adamantane]](/img/structure/B2451043.png)
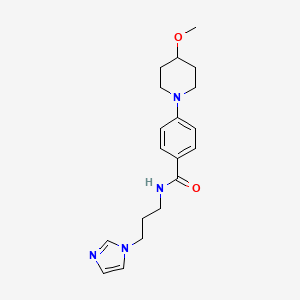
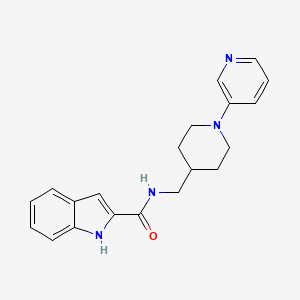
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B2451047.png)